(R)-Cyclohexylhydroxyphenylacetic acid

Description

Properties

IUPAC Name |

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRNSQPXEDGWMR-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00174598 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20585-39-1 | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexylphenylglycolic acid, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00174598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid (CAS Number: 20585-39-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-cyclohexylmandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its rigid structure and chiral center make it a valuable building block for the stereoselective synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role as a precursor to the anticholinergic drug (R)-Oxybutynin and its utility as a chiral resolving agent. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in their work with this important chiral intermediate.

Core Properties of this compound

This compound is a white crystalline solid. Its molecular structure features a stereogenic center bearing a hydroxyl group, a phenyl group, a cyclohexyl group, and a carboxylic acid moiety. This unique arrangement of functional groups is key to its utility in asymmetric synthesis and chiral recognition.

| Property | Value | Source(s) |

| CAS Number | 20585-39-1 | |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| IUPAC Name | (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid | |

| Synonyms | (R)-Cyclohexylmandelic acid, (R)-2-Cyclohexyl-2-phenylglycolic acid | |

| Melting Point | 170-175 °C | |

| Boiling Point | 408.6 °C at 760 mmHg (Predicted) | N/A |

| Appearance | White to off-white powder/crystalline solid | [1] |

| pKa | 3.49 ± 0.25 (Predicted) | N/A |

| Solubility | Soluble in water and polar organic solvents. | [2] |

Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is crucial for its application in the production of enantiomerically pure pharmaceuticals. Several strategies have been developed, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

A common approach to the enantioselective synthesis of α-hydroxy carboxylic acids like this compound involves the asymmetric addition of a nucleophile to a prochiral α-keto acid derivative.

Conceptual Workflow for Enantioselective Synthesis:

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Grignard Addition to a Chiral Glyoxylate

This protocol is adapted from methodologies described for the synthesis of chiral α-hydroxy acids.[3]

Step 1: Preparation of the Chiral Glyoxylate Ester

-

To a solution of a suitable chiral auxiliary alcohol (e.g., (-)-8-phenylmenthol) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add phenylglyoxyloyl chloride at 0 °C.

-

Add a non-nucleophilic base (e.g., triethylamine) dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting chiral glyoxylate ester by column chromatography on silica gel.

Step 2: Diastereoselective Grignard Addition

-

Dissolve the purified chiral glyoxylate ester in anhydrous toluene and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of cyclohexylmagnesium bromide in a suitable solvent (e.g., THF) dropwise to the reaction mixture.

-

Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C and allow the mixture to warm to room temperature.

-

Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester.

Step 3: Hydrolysis to this compound

-

Dissolve the crude diastereomeric ester in a suitable solvent system (e.g., a mixture of THF and water).

-

Add a strong base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture to a pH of approximately 2 with a dilute strong acid (e.g., 1 M HCl).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically pure product.

Chiral Resolution of Racemic Cyclohexylhydroxyphenylacetic Acid

An alternative to asymmetric synthesis is the resolution of the racemic acid. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Mechanism of Chiral Resolution:

Figure 2: Mechanism of chiral resolution of racemic cyclohexylhydroxyphenylacetic acid using a chiral amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.6 ppm.

-

Cyclohexyl protons: A series of broad multiplets in the aliphatic region, typically between δ 1.0-2.5 ppm.

-

Hydroxyl and Carboxylic Acid protons: Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carboxylic acid carbonyl carbon: A signal in the downfield region, typically around δ 175-180 ppm.

-

Aromatic carbons: Signals in the range of δ 125-140 ppm.

-

Carbon bearing the hydroxyl group: A signal around δ 75-80 ppm.

-

Cyclohexyl carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.

-

-

IR (Infrared) Spectroscopy:

-

O-H stretch (hydroxyl and carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

-

C-O stretch: Absorptions in the region of 1050-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

-

-

Mass Spectrometry (MS):

-

The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H]⁻ depending on the ionization technique used. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the cyclohexyl and phenyl groups.

-

Chiral Analysis

The enantiomeric purity of this compound is a critical parameter.

-

Specific Rotation: The specific rotation, [α]D, is a key indicator of enantiomeric purity. A negative value for the specific rotation is expected for the (R)-enantiomer of the closely related mandelic acid.[7][8] The specific rotation is measured using a polarimeter and is dependent on the concentration, solvent, temperature, and the wavelength of the light source.[9]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral building block for the synthesis of (R)-Oxybutynin.

Precursor to (R)-Oxybutynin

Oxybutynin is an anticholinergic medication used to treat overactive bladder.[10] It is a chiral molecule, and studies have shown that the (R)-enantiomer is the more active pharmacologically.[11] Therefore, the stereoselective synthesis of (R)-Oxybutynin is of significant interest to minimize the dose and potential side effects associated with the racemic mixture.

Synthetic Pathway to (R)-Oxybutynin:

Figure 3: Synthesis of (R)-Oxybutynin from this compound.

Experimental Protocol: Esterification to form (R)-Oxybutynin

This protocol is based on standard esterification methods used in the synthesis of Oxybutynin.[12]

-

In a round-bottom flask, dissolve this compound and 4-(diethylamino)but-2-yn-1-ol in an appropriate anhydrous solvent (e.g., toluene).

-

Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude (R)-Oxybutynin can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Chiral Resolving Agent

This compound can be used as a chiral resolving agent for the separation of racemic bases, such as amines. The principle is the formation of diastereomeric salts, which can be separated by fractional crystallization, as illustrated in Figure 2.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable precursor for the enantioselective synthesis of drugs like (R)-Oxybutynin. Furthermore, its utility as a chiral resolving agent highlights its broader applicability in the separation of enantiomers. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering valuable insights and practical protocols for researchers and professionals in the field of drug development. A thorough understanding and application of the principles outlined herein will facilitate the efficient and stereocontrolled synthesis of complex chiral molecules.

References

-

A Practical Synthesis of (S)-Oxybutynin. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

- Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (n.d.). Google Patents.

-

Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. (2020). MDPI. Retrieved January 24, 2026, from [Link]

-

Kinetic resolution of substituted amido[2.2]paracyclophanes via asymmetric electrophilic amination. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

(+)-Mandelic acid has a specific rotation of +158. What would be ... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]

-

Chirality: a key parameter in chemical probes. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

-

1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Pure (R)-mandelic acid has a specific rotation of -154... (2025). Filo. Retrieved January 24, 2026, from [Link]

-

Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved January 24, 2026, from [Link]

- Crystalline oxybutynin and process for preparing the same. (n.d.). Google Patents.

-

The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Mandelic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

-

Oxybutynin: an overview of the available formulations. (2006). PubMed Central. Retrieved January 24, 2026, from [Link]

-

Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

-

Showing Compound Mandelic acid (FDB022191). (2011). FooDB. Retrieved January 24, 2026, from [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). NIH. Retrieved January 24, 2026, from [Link]

Sources

- 1. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid - Google Patents [patents.google.com]

- 2. Mandelic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mandelic acid(611-71-2) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]

- 8. (R)-(-)-Mandelic acid 98 611-71-2 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2009122429A2 - Crystalline oxybutynin and process for preparing the same - Google Patents [patents.google.com]

Physical and chemical properties of (R)-Cyclohexyl mandelic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of (R)-Cyclohexyl Mandelic Acid in Modern Synthesis

(R)-Cyclohexyl mandelic acid, a chiral α-hydroxy carboxylic acid, stands as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its structural architecture, featuring a stereogenic center alpha to both a carboxylic acid and a hydroxyl group, combined with bulky phenyl and cyclohexyl substituents, makes it an invaluable building block. The optical purity of this compound is paramount, as enantiomeric forms of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other may be inactive or even toxic[1].

This guide provides a comprehensive overview of the physical and chemical properties of (R)-Cyclohexyl mandelic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and applications, supported by field-proven experimental protocols. The causality behind experimental choices is explained to provide not just procedural steps, but a deeper understanding of the underlying principles.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical characteristics of α-cyclohexyl mandelic acid determine its behavior in various chemical environments, influencing reaction kinetics, solubility, and purification strategies. While data for the pure (R)-enantiomer is sparse in some cases, the properties of the racemic mixture provide a crucial baseline.

dot

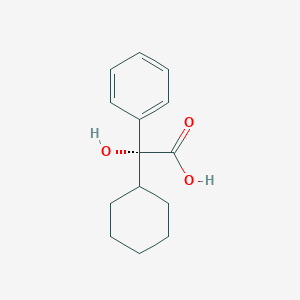

Caption: Chemical Structure of (R)-Cyclohexyl Mandelic Acid.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid | N/A |

| Molecular Formula | C₁₄H₁₈O₃ | [2] |

| Molecular Weight | 234.29 g/mol | [2] |

| Appearance | White to almost white powder or crystalline solid | [3] |

| Melting Point | 170-175 °C (for racemic mixture) | [2] |

| Boiling Point | 135 °C at 3 mmHg (for racemic mixture) | N/A |

| Optical Rotation, [α] | Data not definitively available. A patent for the R-(+)-isomer ambiguously reports a value of -150° (c=2.5, H₂O), which may pertain to an intermediate. |[3] |

Note on Optical Rotation: The sign of optical rotation ((+) or (-)) does not directly correlate with the (R/S) designation. While the related (R)-Mandelic acid has a specific rotation of approximately -151° to -158°[4][5][6], the contribution of the cyclohexyl group makes direct extrapolation unreliable. The value cited in one patent is inconsistent and requires further verification[3].

Spectroscopic and Analytical Profile

A robust analytical profile is essential for structure confirmation and purity assessment. Below are the expected spectroscopic characteristics for (R)-Cyclohexyl mandelic acid based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational frequencies are anticipated as follows:

-

O-H Stretch (Alcohol & Carboxylic Acid): A broad band is expected in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid and the tertiary alcohol.

-

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds of the phenyl ring, while signals just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the cyclohexyl ring.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹. For the parent mandelic acid, this band appears at 1716 cm⁻¹[7].

-

C-O Stretch: Bands in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching of the alcohol and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR:

-

Aromatic Protons (Phenyl): A multiplet in the δ 7.2-7.5 ppm region, integrating to 5 hydrogens.

-

Cyclohexyl Protons: A complex series of multiplets in the δ 1.0-2.5 ppm region, integrating to 11 hydrogens. The proton on the carbon attached to the chiral center will be distinct.

-

Hydroxyl & Carboxyl Protons: Two broad singlets, which are D₂O exchangeable. Their chemical shifts can vary significantly depending on concentration and solvent, but typically appear between δ 2-5 ppm for the alcohol and δ 10-13 ppm for the carboxylic acid.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the δ 175-180 ppm region.

-

Aromatic Carbons: Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the chiral center) will be distinct from the ortho, meta, and para carbons.

-

Chiral Carbon (C-OH): A signal expected in the δ 75-85 ppm range.

-

Cyclohexyl Carbons: A series of signals in the aliphatic region, typically δ 25-50 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): For the empirical formula C₁₄H₁₈O₃, the molecular ion peak would be expected at m/z = 234.29. In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion at m/z = 233 would be prominent.

-

Key Fragmentation: Common fragmentation pathways would include the loss of water (H₂O) from the molecular ion, loss of the carboxyl group (COOH), and cleavage of the cyclohexyl or phenyl rings.

Chemical Properties and Reactivity

Acidity

As a carboxylic acid, (R)-Cyclohexyl mandelic acid is acidic. The parent mandelic acid has a pKa of 3.41. The electron-donating nature of the cyclohexyl group may slightly increase this value (making it a weaker acid), but it will remain in the typical range for carboxylic acids. This property is fundamental to its purification and its use in forming diastereomeric salts for resolution.

Stability and Storage

(R)-Cyclohexyl mandelic acid is a stable crystalline solid under standard laboratory conditions. For long-term storage, it should be kept in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Reactivity and Synthetic Utility

The true value of (R)-Cyclohexyl mandelic acid lies in its utility as a chiral precursor.

-

Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecules.

-

Pharmaceutical Synthesis: It is a key starting material for the synthesis of several anticholinergic and spasmolytic drugs. Most notably, it is a precursor to Oxybutynin, a medication used to treat overactive bladder[3][8].

-

Chiral Resolving Agent: Although less common than its parent, mandelic acid, it can theoretically be used as a chiral resolving agent to separate racemic mixtures of amines by forming diastereomeric salts that can be separated by crystallization.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing a logical framework for common laboratory procedures involving this compound.

Protocol 1: Chiral Purity Assessment by HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

dot

Caption: Workflow for Chiral Purity Analysis by HPLC.

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. A common mobile phase for cyclodextrin-based columns consists of an aqueous buffer (e.g., 0.075 M KH₂PO₄), ethanol, and acetonitrile (e.g., in a 65:20:15 ratio), with the pH adjusted to around 4.8[9].

-

Sample Preparation: Accurately weigh approximately 1 mg of the (R)-Cyclohexyl mandelic acid sample and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

HPLC System Equilibration: Install the appropriate chiral column (e.g., a β-cyclodextrin-based column) and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved[9].

-

Injection and Analysis: Inject a small volume (e.g., 20 µL) of the prepared sample onto the column.

-

Data Acquisition: Record the chromatogram using a UV detector, monitoring at a wavelength where the phenyl group absorbs (e.g., 254 nm).

-

Enantiomeric Excess (ee) Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers. Integrate the area under each peak. Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

Protocol 2: Resolution of Racemic α-Cyclohexyl Mandelic Acid

Causality: This protocol describes the classical resolution of a racemic acid by forming diastereomeric salts with a chiral base. The resulting diastereomers have different solubilities in a given solvent, allowing one to be selectively crystallized and then isolated. The pure enantiomer is then recovered by acidifying the salt.

dot

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Step-by-Step Methodology:

-

Dissolution: Dissolve the racemic α-cyclohexyl mandelic acid in a minimal amount of a suitable hot solvent, such as ethanol or ethyl acetate.

-

Addition of Chiral Base: Add a sub-stoichiometric amount (approximately 0.5 equivalents) of a chiral base (e.g., (R)-1-phenylethylamine) to the solution. The choice of base and solvent is critical and often requires empirical optimization.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be set aside for a separate workup to recover the other enantiomer.

-

Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water. Acidify the aqueous solution with a strong acid, such as 2N HCl, until the pH is ~1-2. This will precipitate the pure enantiomer of the carboxylic acid.

-

Extraction and Final Isolation: Extract the pure (R)-Cyclohexyl mandelic acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

Conclusion

(R)-Cyclohexyl mandelic acid is a molecule of significant industrial importance, whose utility is defined by its precise three-dimensional structure. A thorough understanding of its physical properties, such as molecular weight and melting point, combined with a comprehensive grasp of its spectroscopic signature, is essential for its effective use in research and development. The protocols provided herein offer a validated framework for its analysis and purification, empowering scientists to leverage this versatile chiral building block in the creation of next-generation pharmaceuticals and fine chemicals.

References

- Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.

-

Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. Science Alert. [Link]

-

Solved 17. R-(-)-Mandelic Acid has a specific rotation | Chegg.com. [Link]

-

Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. ResearchGate. [Link]

-

Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health. [Link]

-

Enantioselective synthesis of (R)-mandelic acid and (R) - ResearchGate. [Link]

-

(r)- and (s)-mandelic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

(-)-Mandelic acid | C8H8O3 | PubChem. [Link]

-

Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. National Institutes of Health. [Link]

-

Pure (R)-mandelic acid has a specific rotation of -154... Filo. [Link]

-

Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

-

Enantioseparation and Chiral Recognition of α-Cyclohexylmandelic Acid and Methyl α-Cyclohexylmandelate on Hydroxypropyl-β-Cyclodextrin as Chiral Selector: HPLC and Molecular Modeling. Oxford Academic. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN103772188A - Preparation method of R-(+)-alpha-cyclohexyl mandelic acid - Google Patents [patents.google.com]

- 3. Practice Questions Pure (R)-mandelic acid has a specific rotation of -154.. [askfilo.com]

- 4. (R)-(-)-Mandelic acid 98 611-71-2 [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scialert.net [scialert.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Structural Analysis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid , also known as (R)-cyclohexylphenylglycolic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the (R)-enantiomer of Oxybutynin, a medication used to treat overactive bladder. The stereochemistry at the α-carbon is crucial for the pharmacological activity of the final drug product, making rigorous structural and stereochemical analysis of this intermediate an absolute necessity.

This technical guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation and stereochemical confirmation of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure the identity, purity, and correct stereochemistry of this critical building block.

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, it is essential to understand the fundamental properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈O₃ | |

| Molecular Weight | 234.29 g/mol | |

| CAS Number | 20585-39-1 | |

| Appearance | White to off-white solid | |

| Chirality | One stereocenter at the α-carbon | Inferred from structure |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the carbon skeleton and the connectivity of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the hydroxyl and carboxylic acid protons.

Expected Chemical Shifts and Multiplicities:

-

Phenyl Protons: Resonances typically appear in the aromatic region (δ 7.2-7.6 ppm). The protons on the phenyl ring will exhibit complex splitting patterns due to their coupling with each other.

-

Cyclohexyl Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the axial and equatorial protons of the cyclohexyl ring.

-

Hydroxyl and Carboxylic Acid Protons: These protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (δ > 10 ppm), while the hydroxyl proton will also appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic and hydroxyl protons.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals of the exchangeable protons.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

-

Carboxylic Carbonyl Carbon: The signal for the carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum (δ ~175-180 ppm).

-

Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ ~125-140 ppm). The quaternary carbon attached to the chiral center will likely be at the downfield end of this range.

-

α-Carbon: The chiral carbon atom, bonded to the hydroxyl, phenyl, cyclohexyl, and carboxyl groups, is expected to have a chemical shift in the range of δ ~75-85 ppm.

-

Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region (δ ~25-45 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good quality spectrum.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 234 may be observed. Common fragmentation pathways for α-hydroxy acids include:

-

Decarboxylation: Loss of the carboxyl group (–COOH) as CO₂ and H, leading to a fragment at m/z 189.

-

Loss of Water: Dehydration can occur, resulting in a fragment at m/z 216.

-

Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring can lead to a series of smaller aliphatic fragments.

-

Benzylic Cleavage: Cleavage of the bond between the α-carbon and the phenyl group can result in a fragment corresponding to the cyclohexyl-hydroxy-acetic acid moiety.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Ionize the sample using a standard electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Caption: A typical workflow for mass spectrometry analysis.

X-ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. Obtaining a suitable single crystal is often the most challenging step.

Experimental Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

-

Absolute Stereochemistry Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Circular Dichroism (CD) Spectroscopy: Probing Chirality in Solution

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for confirming the enantiomeric form of a compound in solution.

Expected CD Spectrum:

The CD spectrum of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are characteristic of the (R)-configuration. Theoretical studies on similar α-hydroxyphenylacetic acids suggest that the CD spectrum is sensitive to the conformation of the phenyl and carboxyl groups.

Experimental Protocol for Circular Dichroism Spectroscopy:

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1 in the wavelength range of interest.

-

Instrument Setup: Use a calibrated circular dichroism spectropolarimeter.

-

Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-300 nm).

-

Data Analysis: The resulting spectrum, a plot of ellipticity versus wavelength, will be a fingerprint for the (R)-enantiomer. Comparison with the spectrum of the (S)-enantiomer should show a mirror image relationship.

Conclusion

The comprehensive structural analysis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a critical step in ensuring the quality and efficacy of the final pharmaceutical products derived from it. A combination of NMR spectroscopy for primary structure elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, X-ray crystallography for definitive stereochemical assignment, and circular dichroism for confirming the enantiomeric form in solution, provides a robust and self-validating analytical workflow. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently verify the structural integrity of this vital chiral intermediate.

References

-

PubChem. (+-)-Cyclohexylphenylglycolic acid. [Link]

A Guide to the Spectroscopic Characterization of (R)-Cyclohexylhydroxyphenylacetic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Cyclohexylhydroxyphenylacetic acid, a chiral building block with significant applications in the pharmaceutical industry. The structural elucidation of this molecule is paramount for ensuring the enantiomeric purity and quality of active pharmaceutical ingredients (APIs). This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as (R)-Cyclohexylmandelic acid, belongs to the class of alpha-hydroxy acids. Its chemical structure, featuring a chiral center, a carboxylic acid, a hydroxyl group, a phenyl ring, and a cyclohexyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceuticals. The specific three-dimensional arrangement of atoms in the (R)-enantiomer is often crucial for its biological activity, necessitating precise analytical techniques to confirm its identity and purity. Spectroscopic methods provide a powerful, non-destructive means to achieve this.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following sections outline the methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

-

Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI)-Mass Spectrometry Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Spectroscopic Data

While a comprehensive, publicly available set of experimental spectra for this compound is not readily accessible, the following tables present the predicted spectroscopic data based on the known chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 1H | -COOH |

| ~7.2-7.5 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~3.5-4.0 | Singlet | 1H | -OH |

| ~2.0-2.2 | Multiplet | 1H | Methine proton on cyclohexyl ring (-CH-) |

| ~1.0-1.9 | Multiplet | 10H | Methylene protons on cyclohexyl ring (-CH₂-) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | Carboxylic acid carbon (-COOH) |

| ~135-140 | Quaternary aromatic carbon |

| ~125-130 | Aromatic carbons (-CH=) |

| ~75-80 | Carbon bearing the hydroxyl group (-C(OH)-) |

| ~40-45 | Methine carbon of the cyclohexyl ring |

| ~25-30 | Methylene carbons of the cyclohexyl ring |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~3200-3600 | Broad | O-H stretch (alcohol) |

| ~2850-2950 | Medium-Strong | C-H stretch (cyclohexyl) |

| ~3000-3100 | Medium | C-H stretch (aromatic) |

| ~1700-1725 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic ring) |

| ~1050-1200 | Medium-Strong | C-O stretch (alcohol and carboxylic acid) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 234 | Molecular ion [M]⁺ |

| 216 | [M - H₂O]⁺ |

| 189 | [M - COOH]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 83 | [C₆H₁₁]⁺ (cyclohexyl cation) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Interpretation of Spectroscopic Data

The following sections provide a detailed analysis of the predicted spectroscopic data, correlating the spectral features with the molecular structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (around 10-12 ppm) due to its acidic nature and hydrogen bonding. The five protons of the phenyl group will resonate in the aromatic region (7.2-7.5 ppm) as a complex multiplet. The hydroxyl proton is also expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The cyclohexyl protons will exhibit a series of multiplets in the upfield region (1.0-2.2 ppm), with the methine proton adjacent to the chiral center appearing at a slightly more downfield position compared to the methylene protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 175-180 ppm). The aromatic carbons will appear in the 125-140 ppm range, with the quaternary carbon being less intense. The carbon atom attached to the hydroxyl group is expected around 75-80 ppm. The carbons of the cyclohexyl ring will resonate in the upfield region (25-45 ppm).

Structural Correlation with NMR Data

Caption: Correlation of molecular structure with spectroscopic techniques.

IR Spectrum Analysis

The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. Another broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretch of the alcohol group. A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the cyclohexyl group will appear as medium to strong bands in the 2850-2950 cm⁻¹ region. Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹. The presence of the phenyl ring will also give rise to characteristic C=C stretching absorptions around 1600 and 1450 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (234.3 g/mol )[1]. Common fragmentation patterns for alpha-hydroxy acids include the loss of water ([M - H₂O]⁺) and the loss of the carboxyl group ([M - COOH]⁺). The presence of the phenyl and cyclohexyl groups will lead to characteristic fragment ions at m/z 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), and 83 ([C₆H₁₁]⁺).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous identification of its key structural features, from the overall carbon-hydrogen framework to the specific functional groups present. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently characterize this important chiral building block in their drug discovery and development endeavors.

References

-

MySkinRecipes. This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (R)-Cyclohexylhydroxyphenylacetic Acid Derivatives

Executive Summary: Derivatives of (R)-Cyclohexylhydroxyphenylacetic acid represent a significant class of therapeutic agents, most notably exemplified by Oxybutynin, the gold standard for treating overactive bladder (OAB).[1][2] The core mechanism underpinning the clinical efficacy of these compounds is their action as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][3] This guide provides a detailed exploration of this mechanism, beginning with the foundational role of the cholinergic system and its receptors, delving into the specifics of competitive antagonism, and outlining a comprehensive, field-proven workflow for characterizing novel derivatives. By synthesizing molecular interactions, cellular signaling, and robust experimental validation, this document serves as a technical resource for researchers and drug development professionals in the field of autonomic pharmacology.

Part 1: The Biological Target: Muscarinic Acetylcholine Receptors

The therapeutic effects of this compound derivatives are mediated through the parasympathetic nervous system, a branch of the autonomic nervous system responsible for "rest-and-digest" functions. The key neurotransmitter in this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic.[4] Derivatives of this compound primarily target the muscarinic receptors.

Muscarinic receptors are G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins that play crucial roles in cellular signaling.[4][5][6] There are five distinct subtypes of muscarinic receptors (M1 through M5), which are expressed in various tissues and couple to different intracellular signaling pathways.[4][7]

-

M1, M3, M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by ACh, this G-protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction (e.g., in the bladder detrusor muscle and gastrointestinal tract), glandular secretion, and neuronal excitation.[7]

-

M2, M4 Receptors: These subtypes couple to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is predominantly inhibitory, causing effects such as a decreased heart rate.[8]

The clinical application of drugs like Oxybutynin for OAB hinges on blocking the M3 receptor on the bladder's detrusor muscle.[1][9] ACh-mediated activation of M3 receptors causes this muscle to contract, leading to urination. Antagonism of these receptors results in muscle relaxation, increased bladder capacity, and a reduction in the urgency and frequency of urination.[3][9]

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes.

Part 2: Core Mechanism: Competitive Antagonism

The central mechanism of action for this compound derivatives is competitive antagonism .[1][3] This means the drug reversibly binds to the same site on the muscarinic receptor as the endogenous ligand, acetylcholine, but without activating the receptor.

Causality of Interaction: The binding is a dynamic equilibrium. When both the derivative (antagonist) and ACh (agonist) are present, they compete for the receptor's binding site. According to the law of mass action, the proportion of receptors occupied by either molecule depends on their relative concentrations and binding affinities.[10]

-

In the absence of the antagonist: ACh binds to muscarinic receptors, causing a physiological response (e.g., bladder contraction).

-

In the presence of the antagonist: The derivative occupies a fraction of the receptors, preventing ACh from binding and thus reducing the physiological response.

A key characteristic of competitive antagonism is its surmountability. By increasing the concentration of the agonist (ACh), the antagonist's effect can be overcome.[11] This results in a rightward shift of the agonist's dose-response curve, with no change in the maximum achievable response.[12]

The anticholinergic effects of Oxybutynin, a racemic mixture, are primarily attributed to the (R)-enantiomer, highlighting the stereospecificity of the interaction.[1] Oxybutynin exhibits a higher affinity for M1 and M3 subtypes over others, which is consistent with its therapeutic action on the bladder and its side-effect profile.[1]

Figure 2: Competitive antagonism at the muscarinic receptor binding site.

Part 3: A Self-Validating Workflow for Mechanistic Characterization

Figure 3: Logical workflow for characterizing a novel antagonist.

Expertise & Causality: The first logical question is: "Does the compound physically interact with the target?" Radioligand binding assays are the gold standard for quantifying this interaction.[13] They directly measure the affinity of a test compound for a receptor by observing its ability to compete with and displace a radioactively labeled ligand ('radioligand') that is known to bind to the receptor with high affinity.[14][15] This provides the equilibrium inhibition constant (Ki), a fundamental measure of the drug-receptor interaction.

Detailed Step-by-Step Methodology:

-

Preparation of Receptor Membranes:

-

Culture cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).

-

Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break the cell membranes.[16]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes, which contain the receptors.[16]

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration (e.g., using a BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:[16]

-

Receptor membrane preparation (a fixed amount, e.g., 10-20 µg protein).

-

Radioligand (a fixed concentration, typically at or below its Kd value; e.g., [3H]-N-methylscopolamine, a classic muscarinic antagonist).

-

Test compound (the novel derivative) across a range of concentrations (e.g., 10-11 M to 10-5 M) or buffer for control wells.

-

-

To determine non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., atropine) to a set of control wells.

-

-

Incubation and Harvesting:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes but allows the unbound radioligand to pass through.[16]

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filter plate and add a scintillation cocktail.

-

Measure the radioactivity in each well using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Receptor Subtype | Hypothetical Ki (nM) for Novel Derivative |

| M1 | 5.2 |

| M2 | 85.1 |

| M3 | 3.8 |

| M4 | 150.7 |

| M5 | 12.5 |

Table 1: Example binding affinity data for a novel derivative, suggesting selectivity for M3 and M1 receptors.

Expertise & Causality: After establishing that the compound binds to the receptor, the next critical question is: "What is the functional consequence of this binding?" A calcium flux assay is a robust method to measure the functional output of Gq-coupled receptors like M1 and M3.[17][18][19] If the derivative is an antagonist, it will block the calcium signal induced by an agonist like ACh. This assay determines the functional potency (IC50) of the antagonist.

Detailed Step-by-Step Methodology:

-

Cell Preparation and Dye Loading:

-

Seed cells expressing the target receptor (e.g., M3) into a 384-well microplate and culture overnight.[20]

-

Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

-

Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[17]

-

-

Antagonist Pre-incubation:

-

Add varying concentrations of the novel derivative (the antagonist) to the wells.

-

Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

-

-

Agonist Challenge and Signal Detection:

-

Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR).[18][19]

-

Establish a baseline fluorescence reading for several seconds.

-

Inject a fixed concentration of an agonist (e.g., carbachol or acetylcholine) into all wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

-

Immediately measure the resulting transient increase in intracellular calcium as a change in fluorescence intensity over time (typically 1-3 minutes).

-

-

Data Analysis:

-

The response is typically measured as the peak fluorescence signal minus the baseline.

-

Plot the percentage of inhibition of the agonist response versus the log concentration of the novel derivative.

-

Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

-

Trustworthiness & Self-Validation: The binding and functional assays suggest the compound is an antagonist. However, to prove that the mechanism is specifically competitive, a Schild analysis is the definitive test.[21][22] This analysis provides a quantitative and graphical method to validate the mode of antagonism. A result consistent with theory (a slope of unity) provides strong, trustworthy evidence for a competitive mechanism.[21]

Detailed Step-by-Step Methodology:

-

Generate Agonist Dose-Response Curves:

-

Perform a functional assay (as in Protocol 2) to generate a full dose-response curve for the agonist (e.g., acetylcholine) alone.

-

Repeat the agonist dose-response curve in the presence of several fixed concentrations of the novel antagonist.

-

-

Calculate Dose Ratios:

-

From the curves, determine the EC50 value of the agonist in the absence and presence of each antagonist concentration.

-

The Dose Ratio (DR) is calculated for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist) .[12]

-

-

Construct the Schild Plot:

-

Plot log(DR - 1) on the y-axis against the log[Antagonist Concentration] on the x-axis.[10]

-

Perform a linear regression on the data points.

-

-

Interpretation:

-

Slope: For a true competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[21] A slope deviating from unity suggests a non-competitive or more complex interaction.

-

x-intercept (pA2 value): The point where the regression line crosses the x-axis is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative log of the antagonist's equilibrium dissociation constant, Ki).[12] This cross-validates the data from the binding assay.

-

Part 4: The Role of Metabolism

A comprehensive understanding of the mechanism of action must also consider the compound's fate in the body. Oral administration of Oxybutynin leads to significant first-pass metabolism in the liver, primarily by the CYP3A4 enzyme system.[23] This produces an active metabolite, N-desethyloxybutynin (DEO) .[3]

-

DEO possesses pharmacological activity similar to the parent compound and contributes significantly to the therapeutic effect.[1]

-

However, DEO has a higher affinity for muscarinic receptors in the parotid (salivary) glands compared to the bladder.[1] This differential activity is believed to be a major contributor to the common and troublesome side effect of dry mouth associated with oral oxybutynin therapy.[1]

Understanding the pharmacology of such metabolites is crucial for interpreting the overall clinical profile and for designing next-generation derivatives with an improved therapeutic index (i.e., maintaining efficacy while reducing side effects).

Part 5: Conclusion

The mechanism of action for this compound derivatives is firmly established as competitive antagonism of muscarinic acetylcholine receptors, with a particular emphasis on the M3 subtype for therapeutic effects in conditions like overactive bladder. This mechanism is not merely a theoretical concept but can be rigorously validated through a logical, multi-step experimental workflow that progresses from binding affinity to functional potency and culminates in the definitive confirmation of competitive behavior via Schild analysis. By integrating this mechanistic understanding with pharmacokinetic considerations, such as the role of active metabolites, researchers can continue to refine and develop superior therapeutics grounded in the principles of autonomic pharmacology.

References

-

Kennelly, M. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(4), 279–284. Available at: [Link]

-

Kudlak, M., & Tadi, P. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4634, Oxybutynin. Available at: [Link]

-

Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link]

-

Wang, G., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 415-422. Available at: [Link]

-

Limbird, L. E. (2004). GPCR-radioligand binding assays. Journal of Receptor and Signal Transduction Research, 24(4), 213-222. Available at: [Link]

-

Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(Suppl 1), S15-S23. Available at: [Link]

-

Wikipedia. Muscarinic acetylcholine receptor. Available at: [Link]

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

-

Dr. Oracle. (2025). What is the mechanism of action of oxybutynin? Available at: [Link]

-

Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

-

ResearchGate. Molecular structure of N-desethyloxybutynin. Available at: [Link]

-

Tourtellotte, A., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Available at: [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

-

Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. Available at: [Link]

-

Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available at: [Link]

-

Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Genomics, 50(1), 1-11. Available at: [Link]

-

Kráľová, K., et al. (2020). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Molecules, 25(23), 5606. Available at: [Link]

-

The Pharmacology Education Project. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Available at: [Link]

-

Eurofins Discovery. GPCR Radioligand Binding. Available at: [Link]

-

Unno, T., et al. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Cellular and Molecular Life Sciences, 63(23), 2821-2829. Available at: [Link]

-

Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

-

Deranged Physiology. (2024). Competitive and non-competitive antagonists. Available at: [Link]

-

Baba, M., et al. (2009). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 19(15), 4113-4117. Available at: [Link]

-

The Pharmacology Education Project. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available at: [Link]

-

DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

-

University of Strathclyde. In vitro pharmacology: receptor antagonism. Available at: [Link]

-

Chen, Y., et al. (2021). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. Evidence-Based Complementary and Alternative Medicine, 2021, 9988081. Available at: [Link]

-

Vaickelioniene, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5006. Available at: [Link]

Sources

- 1. Oxybutynin: an overview of the available formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxybutynin | C22H31NO3 | CID 4634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxybutynin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Physiology, Muscarinic Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 7. Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. droracle.ai [droracle.ai]

- 10. youtube.com [youtube.com]

- 11. derangedphysiology.com [derangedphysiology.com]

- 12. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. drugtargetreview.com [drugtargetreview.com]

- 21. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ecosystem.drgpcr.com [ecosystem.drgpcr.com]

- 23. Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of (R)-Cyclohexylhydroxyphenylacetic acid, a chiral molecule of significant interest in pharmaceutical development. We will delve into its historical discovery, explore various synthetic and analytical methodologies, and discuss its critical role as a building block in the synthesis of important therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Physicochemical Properties

This compound, also known as (R)-2-Cyclohexyl-2-hydroxyphenylacetic acid or (R)-2'-Cyclohexylmandelic Acid, is a carboxylic acid featuring a stereocenter at the carbon bearing the hydroxyl, phenyl, and cyclohexyl groups. Its chemical structure and key properties are summarized below.

| Property | Value |

| IUPAC Name | (2R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid |

| CAS Number | 20585-39-1[1] |

| Molecular Formula | C₁₄H₁₈O₃ |

| Molecular Weight | 234.29 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetone |

The presence of the chiral center is of paramount importance, as the specific stereochemistry of this molecule is crucial for the biological activity of the final pharmaceutical products derived from it.

A Journey Through Time: The Discovery and Historical Context

The development of synthetic routes to cyclohexylhydroxyphenylacetic acid and its derivatives has been driven by their utility in medicinal chemistry. An early method for the synthesis of a racemic ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid was reported in a 1977 publication in the Journal of Organic Chemistry. This method involved the reaction of an alkyl mandelate with lithium diisopropylamide, followed by treatment with cyclohexyl iodide.[2] While effective for producing the racemic mixture, this approach utilized expensive and unstable reagents, making it less suitable for large-scale industrial applications.[2]

Another early approach involved the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which was then hydrolyzed to the corresponding acid.[2] However, this method suffered from low yields and the use of hazardous reagents.[2]

The true significance of this molecule, and specifically its (R)-enantiomer, emerged with the development of stereoselective syntheses aimed at producing enantiomerically pure active pharmaceutical ingredients (APIs). A key milestone was the stereospecific synthesis of both (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which helped establish the configurational relationships of these and related chiral acids.

The Art of Synthesis: Crafting the (R)-Enantiomer

The synthesis of enantiomerically pure this compound is a critical step in the production of several pharmaceuticals. Both chiral resolution of a racemic mixture and asymmetric synthesis are employed to achieve this.

Chiral Resolution: Separating the Mirror Images